![molecular formula C13H18ClN3O2S2 B4114877 4-[(4-chlorophenyl)sulfonyl]-N-ethyl-1-piperazinecarbothioamide](/img/structure/B4114877.png)
4-[(4-chlorophenyl)sulfonyl]-N-ethyl-1-piperazinecarbothioamide
Overview
Description
The compound “4-[(4-chlorophenyl)sulfonyl]-N-ethyl-1-piperazinecarbothioamide” is likely to be an organic compound containing a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains a sulfonyl group attached to a chlorophenyl group, which is a common motif in many sulfa drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely show a piperazine ring attached to a sulfonyl group, which is then attached to a chlorophenyl group. The ethyl group would be attached to one of the nitrogens in the piperazine ring .Scientific Research Applications
Antimicrobial Activity
Compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have been reported to exhibit antimicrobial activity . For instance, the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one showed antimicrobial activity against Gram-positive bacterial strains .
Antifungal Research
Antibiofilm Agents
The N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Antioxidant Activity
These compounds have also been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays .
Toxicity Testing
The toxicity of these compounds has been tested on freshwater cladoceran Daphnia magna Straus .
Organic Synthesis
Compounds with a similar structure, like 4,4′-Bis[(4-chlorophenyl)sulfonyl]-1,1′-biphenyl, are useful for organic synthesis .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-ethylpiperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2S2/c1-2-15-13(20)16-7-9-17(10-8-16)21(18,19)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3,(H,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZLXFXVJYMBME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenyl)sulfonyl]-N-ethylpiperazine-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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